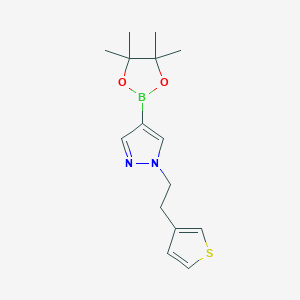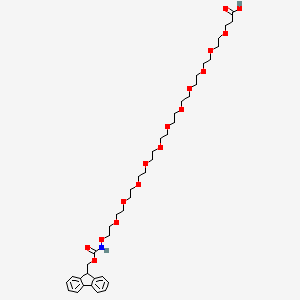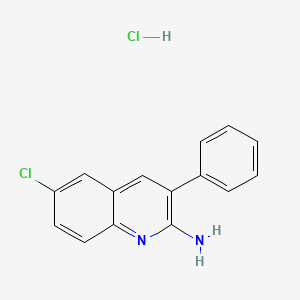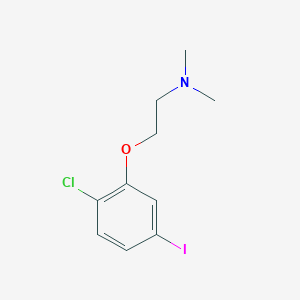
3-(3-Iodo-2-methylphenyl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Iodo-2-methylphenyl)-3-oxopropanenitrile is an organic compound that belongs to the family of iodinated aromatic compounds It is characterized by the presence of an iodine atom attached to a methyl-substituted phenyl ring, along with a nitrile and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Iodo-2-methylphenyl)-3-oxopropanenitrile typically involves the iodination of a methyl-substituted phenyl ring followed by the introduction of nitrile and ketone functional groups. One common method involves the reaction of 3-iodo-2-methylbenzoic acid with trimethyl borate and borane-dimethyl sulfide complex in tetrahydrofuran at room temperature. The reaction mixture is then quenched with methanol, and the resulting product is purified by flash column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Iodo-2-methylphenyl)-3-oxopropanenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitrile and ketone groups can be reduced to corresponding amines and alcohols, respectively.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be used for the reduction of nitrile and ketone groups.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products Formed
Substitution: Products with different functional groups replacing the iodine atom.
Reduction: Amines and alcohols derived from the nitrile and ketone groups.
Oxidation: Oxidized derivatives with additional functional groups.
Scientific Research Applications
3-(3-Iodo-2-methylphenyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Iodo-2-methylphenyl)-3-oxopropanenitrile involves its interaction with molecular targets such as enzymes and receptors. The presence of the iodine atom and the nitrile and ketone functional groups allows the compound to form specific interactions with these targets, potentially leading to biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3-Iodo-2-methylphenyl)methanol: A related compound with a hydroxyl group instead of the nitrile and ketone groups.
(3-Iodo-2-methylphenyl)(methyl)sulfane: A compound with a sulfur atom replacing the oxygen in the ketone group.
Uniqueness
3-(3-Iodo-2-methylphenyl)-3-oxopropanenitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitrile and ketone groups, along with the iodine atom, makes it a versatile compound for various synthetic and research purposes.
Properties
Molecular Formula |
C10H8INO |
|---|---|
Molecular Weight |
285.08 g/mol |
IUPAC Name |
3-(3-iodo-2-methylphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C10H8INO/c1-7-8(10(13)5-6-12)3-2-4-9(7)11/h2-4H,5H2,1H3 |
InChI Key |
AKHXDTMIDGPQHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1I)C(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B13712988.png)



![[2R-[2alpha,2(S*),3alpha,6beta[2S*,3E,5E,7E,9S*,11R*,13R*,14R*,15E,17R*,19E/Z,21R*,22(1S*,3R*,4R*)]]]-1-[Oxo[tetrahydro-2-hydroxy-6-[14-hydroxy-22-(4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxo-3,5,7,15,19-docosapentaenyl]-3-methyl-2H-pyran-2-yl]acetyl]-2-piperidinecarboxylic Acid Monosodium Salt](/img/structure/B13713006.png)
![2-Bromo-6-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]benzyl Acetate](/img/structure/B13713017.png)

![Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)](/img/structure/B13713026.png)




![N-[2-(2-methoxyethoxy)ethyl]-3-(pyridin-2-yldisulfanyl)propanamide](/img/structure/B13713056.png)
![3-chloro-7-(hydroxymethyl)-6-iodo-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B13713061.png)
